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Compound of Interest

Compound Name: 1-Bromo-1,2-dichloroethane

Cat. No.: B14446488 Get Quote

Disclaimer: Experimental spectroscopic data for 1-bromo-1,2-dichloroethane is not readily

available in public spectral databases. The data presented in this guide is predicted based on

established principles of spectroscopy and analysis of structurally similar compounds. This

guide is intended for research and informational purposes.

Introduction
1-Bromo-1,2-dichloroethane (C₂H₃BrCl₂) is a halogenated hydrocarbon of interest in

synthetic organic chemistry. Its structure, featuring a bromine and two chlorine atoms on an

ethane backbone, suggests a complex spectroscopic profile. This technical guide provides a

detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for 1-bromo-1,2-dichloroethane. Furthermore, it outlines the

standard experimental protocols for acquiring such spectra and presents a logical workflow for

spectroscopic analysis. This document is intended for researchers, scientists, and

professionals in drug development who require a foundational understanding of the

spectroscopic characteristics of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-bromo-1,2-
dichloroethane. These predictions are derived from the analysis of substituent effects and

data from analogous haloalkanes.

Predicted ¹H NMR Data
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The ¹H NMR spectrum of 1-bromo-1,2-dichloroethane is predicted to show two distinct

signals corresponding to the two different proton environments.

Chemical
Group

Predicted
Chemical Shift
(ppm)

Predicted
Multiplicity

Integration
Coupling
Constant (J)

-CH(Br)Cl 5.5 - 6.0 Triplet (t) 1H ~6-8 Hz

-CH₂Cl 3.8 - 4.2 Doublet (d) 2H ~6-8 Hz

Rationale: The methine proton (-CH(Br)Cl) is deshielded by three electronegative halogens,

placing its signal significantly downfield. It is expected to be split into a triplet by the two

adjacent protons of the chloromethyl group. The methylene protons (-CH₂Cl) are deshielded by

the adjacent chlorine and the bromo-chloro-substituted carbon, and are split into a doublet by

the single methine proton.

Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show two signals for the two

inequivalent carbon atoms.

Carbon Atom Predicted Chemical Shift (ppm)

-CH(Br)Cl 65 - 75

-CH₂Cl 45 - 55

Rationale: The carbon atom bonded to both bromine and chlorine (-CH(Br)Cl) will be

significantly deshielded and appear further downfield. The carbon of the chloromethyl group (-

CH₂Cl) will also be deshielded, but to a lesser extent.

Predicted IR Spectroscopy Data
The infrared spectrum will be characterized by absorptions corresponding to C-H and carbon-

halogen bond vibrations.
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Vibrational Mode
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H stretching 2950 - 3050 Medium

C-H bending 1400 - 1450 Medium

C-Cl stretching 650 - 800 Strong

C-Br stretching 500 - 600 Strong

Rationale: The C-H stretching and bending vibrations are characteristic of alkanes. The strong

absorptions in the fingerprint region are indicative of the carbon-chlorine and carbon-bromine

bonds. The exact positions will depend on the overall molecular structure and vibrational

coupling.

Predicted Mass Spectrometry Data
The mass spectrum of 1-bromo-1,2-dichloroethane will exhibit a complex molecular ion

region due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine

(³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

m/z Value Predicted Identity Key Features

176/178/180/182

[C₂H₃⁷⁹Br³⁵Cl₂]⁺,

[C₂H₃⁸¹Br³⁵Cl₂]⁺/[C₂H₃⁷⁹Br³⁵Cl³

⁷Cl]⁺,

[C₂H₃⁸¹Br³⁵Cl³⁷Cl]⁺/[C₂H₃⁷⁹Br³⁷

Cl₂]⁺, [C₂H₃⁸¹Br³⁷Cl₂]⁺

Molecular ion cluster with a

characteristic isotopic pattern.

141/143 [M - Cl]⁺ Loss of a chlorine radical.

97/99 [M - Br]⁺ Loss of a bromine radical.

62/64 [CH₂Cl]⁺
Fragment from C-C bond

cleavage.

49/51 [CH₂Cl]⁺
Fragment from C-C bond

cleavage.
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Rationale: The molecular ion will appear as a cluster of peaks due to the various combinations

of bromine and chlorine isotopes. The most abundant fragmentation pathways are expected to

be the loss of a halogen radical (chlorine or bromine) and the cleavage of the C-C bond.

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of NMR, IR, and Mass

Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 1-bromo-1,2-dichloroethane in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of

2-4 seconds.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

A longer relaxation delay (2-5 seconds) and a larger number of scans are typically

required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
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Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of liquid 1-bromo-1,2-dichloroethane directly onto the ATR crystal

(e.g., diamond or zinc selenide).

Alternatively, for solid samples, a small amount of the solid is pressed firmly against the

crystal.

Instrument Setup:

Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from

atmospheric water and carbon dioxide.

Acquire a background spectrum of the empty ATR setup.

Data Acquisition:

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The resulting spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).
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Identify and label the major absorption bands.

Mass Spectrometry (MS)
Sample Introduction:

For a volatile compound like 1-bromo-1,2-dichloroethane, direct infusion via a heated

probe or injection into a gas chromatograph (GC-MS) is suitable.

For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane or hexane).

Ionization:

Electron Ionization (EI) is a common technique for this type of molecule. A standard

electron energy of 70 eV is used to induce fragmentation.

Mass Analysis:

The generated ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Processing:

The detector records the abundance of each ion.

The mass spectrum is plotted as relative intensity versus m/z.

Analyze the molecular ion cluster and the fragmentation pattern to elucidate the structure.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an

unknown compound, such as 1-bromo-1,2-dichloroethane.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Bromo-1,2-dichloroethane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14446488#spectroscopic-data-of-1-bromo-1-2-
dichloroethane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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